molecular formula C21H17ClN2O4 B4583610 7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4583610
M. Wt: 396.8 g/mol
InChI Key: KHHUOSGSCCMGJA-UHFFFAOYSA-N
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Description

The study of quinoline derivatives has been of significant interest due to their diverse biological activities and applications in medicinal chemistry. Compounds similar to 7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione are synthesized for their potential roles in pharmacology and materials science.

Synthesis Analysis

The synthesis of similar quinoline derivatives involves multi-step processes that may include nitration, condensation, and cyclization reactions. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines showcases the complexity and the strategic approach required in constructing quinoline frameworks (Roberts, Álvarez, & Joule, 1997).

Molecular Structure Analysis

Structural analysis through techniques such as X-ray crystallography and spectroscopy (FT-IR, NMR, UV-Vis) provides insights into the molecular conformation, bonding, and electron distribution in quinoline derivatives. Studies on similar compounds reveal the significance of hydrogen bonding and electronic interactions in stabilizing the molecular structure (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution and ring transformation, which are pivotal in modifying their chemical properties for specific applications. For example, chloro-6-ethyl-3-nitropyranoquinoline-2,5(6H)-dione undergoes substitution reactions with nucleophiles leading to novel quinolinones (Hassnin, 2012).

Scientific Research Applications

Ruthenium-Catalyzed Reduction of Nitroarenes

Various nitroarenes, including those with chloro and nitro substituents, have been reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This method is applicable to heterocyclic compounds such as quinoline, showcasing a potential route for modifying compounds similar to "7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" for different applications (Watanabe et al., 1984).

Excited-State Intramolecular Proton Transfer (ESIPT)

The study on azole-quinoline based fluorophores, including the synthesis of derivatives with nitrophenyl groups, highlights the photophysical properties of these compounds. They demonstrate dual emissions and a large Stokes shift, indicating their potential in fluorescence applications and as sensors (Padalkar & Sekar, 2014).

Antimalarial Activity

Chloro and nitro substituted quinoline derivatives have been synthesized and tested for their antimalarial activity, with some showing significant efficacy. This indicates potential research applications in developing antimalarial agents (Görlitzer et al., 2006).

Azoic Dyes Synthesis

The compound "7-Hydroxy-3-(4-nitrophenyl)quinoline" has been evaluated as an azoic coupler for dye synthesis, suggesting that derivatives of "this compound" could be explored for their dyeing properties and applications in material science (Krishnan & Seshadri, 1986).

properties

IUPAC Name

7-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c22-17-7-2-1-6-15(17)13-9-18-21(19(25)10-13)16(11-20(26)23-18)12-4-3-5-14(8-12)24(27)28/h1-8,13,16H,9-11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHUOSGSCCMGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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